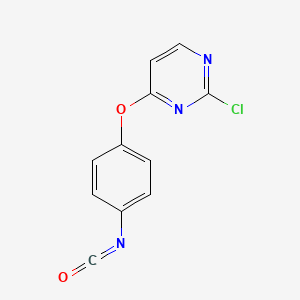
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and an isocyanatophenoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-isocyanatophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate.
Addition Reactions: Reagents such as alcohols or amines are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Applications De Recherche Scientifique
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of an isocyanate group.
2-Chloro-4-(4-hydroxyphenoxy)pyrimidine: Similar structure but with a hydroxyl group instead of an isocyanate group.
Uniqueness
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine is unique due to the presence of both a chlorine atom and an isocyanate group, which provide distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C11H6ClN3O2 |
|---|---|
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
2-chloro-4-(4-isocyanatophenoxy)pyrimidine |
InChI |
InChI=1S/C11H6ClN3O2/c12-11-13-6-5-10(15-11)17-9-3-1-8(2-4-9)14-7-16/h1-6H |
Clé InChI |
HBFZTSPCVMJHNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)OC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


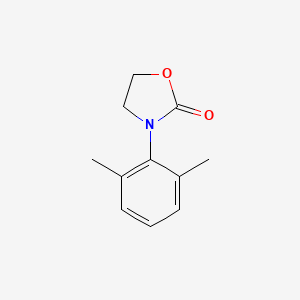
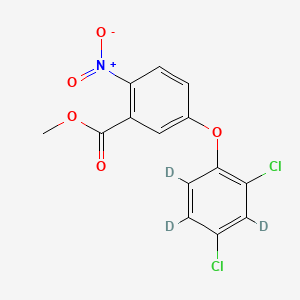
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
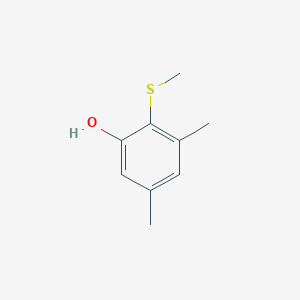
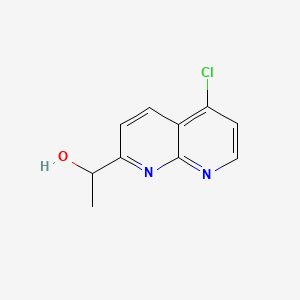
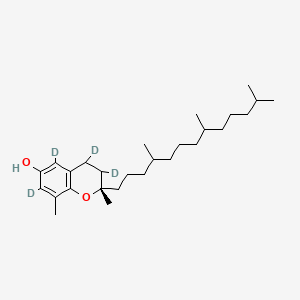
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
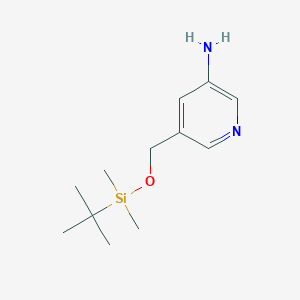
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
